molecular formula C19H15ClFNO2 B14990214 2-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B14990214
M. Wt: 343.8 g/mol
InChI Key: UFNWXUQOVLVBPZ-UHFFFAOYSA-N
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Description

2-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a furan group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-[(4-FLUOROPHENYL)METHYL]BENZAMIDE: Lacks the furan group, which may affect its biological activity and chemical properties.

    N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the chloro group, which may influence its reactivity and interactions.

Uniqueness

2-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the chloro, fluorophenyl, and furan groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-18-6-2-1-5-17(18)19(23)22(13-16-4-3-11-24-16)12-14-7-9-15(21)10-8-14/h1-11H,12-13H2

InChI Key

UFNWXUQOVLVBPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)Cl

Origin of Product

United States

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